molecular formula C18H15FN2O3S B2992139 1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851865-71-9

1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No.: B2992139
CAS No.: 851865-71-9
M. Wt: 358.39
InChI Key: LMJILTJZCKYKAI-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C18H15FN2O3S and its molecular weight is 358.39. The purity is usually 95%.
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Biological Activity

The compound 1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and molecular interactions based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H19FN2O3SC_{20}H_{19}FN_2O_3S with a molecular weight of approximately 392.44 g/mol. The structure contains a benzodioxole moiety, which is known for its diverse biological activities, and an imidazole ring that contributes to its pharmacological potential.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of the compound against various pathogens. Notably, it has shown significant activity against certain fungal strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Candida albicans0.156 μmol/mL
Aspergillus niger0.312 μmol/mL
Staphylococcus aureus0.125 μmol/mL

The compound exhibited the best antifungal activity against Candida albicans, indicating its potential as an antifungal agent .

Cytotoxicity

The cytotoxic effects of the compound were assessed using the Artemia salina lethality assay, which is a standard method for evaluating the toxicity of chemical compounds. The results indicated that the compound has satisfactory cytotoxic activity, suggesting possible applications in cancer treatment .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. The studies suggest that the compound interacts favorably with enzymes involved in fungal metabolism, which may explain its antifungal properties.

Key Findings from Molecular Docking:

  • Target Protein: Ergosterol biosynthesis enzyme (a common target in antifungal drug design).
  • Binding Affinity: -9.5 kcal/mol, indicating strong binding potential.
  • Hydrogen Bonds: Formation of key hydrogen bonds with amino acid residues critical for enzyme function.

These interactions highlight the compound's potential mechanism of action as an antifungal agent .

Case Studies

A case study involving a series of derivatives based on this compound demonstrated enhanced biological activity through structural modifications. For instance, substituting different groups on the imidazole ring resulted in varying degrees of antimicrobial efficacy and cytotoxicity.

Example Derivatives:

  • Derivative A: Enhanced antifungal activity with MIC values reduced to 0.078 μmol/mL against Candida albicans.
  • Derivative B: Increased cytotoxicity against human cancer cell lines with IC50 values below 10 μM.

These modifications suggest that further optimization of the structure could lead to more potent derivatives with specific therapeutic applications .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-14-4-1-12(2-5-14)10-25-18-20-7-8-21(18)17(22)13-3-6-15-16(9-13)24-11-23-15/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJILTJZCKYKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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